2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine
Overview
Description
The compound “2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine” is a complex organic molecule that contains several functional groups. It has a bromo, chloro, and fluoro substituents on the phenyl ring, and an imidazo[4,5-c]pyridine group .
Molecular Structure Analysis
The molecule likely has a planar structure due to the presence of the phenyl and imidazo[4,5-c]pyridine rings. The halogen substituents (bromo, chloro, fluoro) are likely to be in the para and meta positions on the phenyl ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the halogen atoms could be replaced via nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the halogen substituents and the imidazo[4,5-c]pyridine group .Scientific Research Applications
Peripheral Benzodiazepine Receptor Studies
Fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines, related to the chemical structure of interest, have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These compounds, upon radiolabeling with fluorine-18, have demonstrated potential in mapping PBR expression in neurodegenerative disorders through positron emission tomography (PET) imaging. This research suggests a possible application in studying neurodegenerative diseases and developing diagnostic tools (Fookes et al., 2008).
Kinase Inhibition for Anti-inflammatory Purposes
Compounds with an imidazole scaffold, resembling the core structure , have been identified as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in proinflammatory cytokine release. These inhibitors have shown potential in designing anti-inflammatory drugs by targeting the ATP-binding pocket of p38 MAP kinase, suggesting a possible application in treating inflammatory diseases (Scior et al., 2011).
Antipsychotic Potential
Fluorinated imidazo[1,2-a]pyridine derivatives, which share structural similarities with the compound of interest, have been developed as novel antipsychotic agents. These compounds exhibit high affinity and positive allosteric modulator properties at the GABA-A receptor, offering a non-dopaminergic mechanism of action for antipsychotic activity. This research opens avenues for developing new antipsychotic medications with potentially fewer side effects compared to traditional treatments (Marcinkowska et al., 2016).
Antiviral Applications
The structural analog 5-[(4-Bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine has shown effectiveness as an inhibitor of Classical swine fever virus (CSFV) replication. Studies have demonstrated the molecule's marked effect on viral replication in infected pigs and its potential in reducing virus transmission, suggesting its use as a primary control measure in viral outbreaks, such as those caused by CSFV (Vrancken et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClFN3/c13-6-1-2-7(15)10(11(6)14)12-17-8-3-4-16-5-9(8)18-12/h1-5H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAQHJKAPBHMMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C2=NC3=C(N2)C=NC=C3)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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